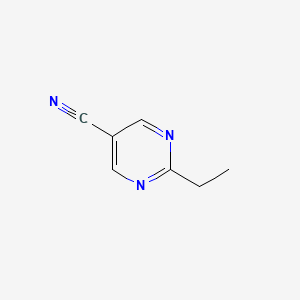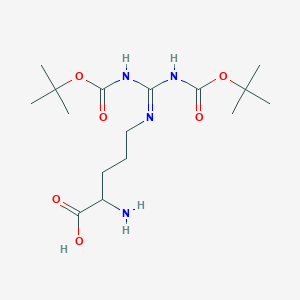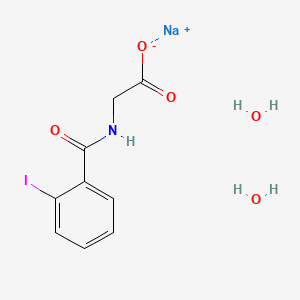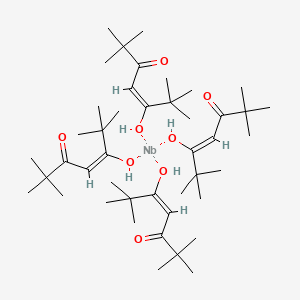
2-乙基嘧啶-5-腈
描述
Synthesis Analysis
The synthesis of pyrimidine-5-carbonitrile derivatives involves the reaction of 6-(2-methylpropyl or 2-phenylpropyl)-2-thiouracil-5-carbonitriles with various arylmethyl halides, 2-bromoethyl methyl ether, benzyl chloromethyl ether, and 2-bromomethyl-5-nitrofuran in N,N-dimethylformamide or acetone .Molecular Structure Analysis
The molecular structure of pyrimidine-5-carbonitrile derivatives has been elucidated by single crystal X-ray diffraction at low temperature . The molecular conformation is locked by an intramolecular C–H⋯C interaction involving the cyano and CH of the thiophene and phenyl rings .Chemical Reactions Analysis
The chemical reactions of pyrimidine-5-carbonitrile derivatives involve the reaction of 6-(2-methylpropyl or 2-phenylpropyl)-2-thiouracil-5-carbonitriles with various arylmethyl halides, 2-bromoethyl methyl ether, benzyl chloromethyl ether, and 2-bromomethyl-5-nitrofuran in N,N-dimethylformamide or acetone .科学研究应用
抗癌剂
一系列嘧啶-5-腈衍生物已被设计为表皮生长因子受体 (EGFR) 的 ATP 模拟酪氨酸激酶抑制剂。 这些化合物被合成并评估了它们对四种人类肿瘤细胞系的体外细胞毒活性 。 特别是,化合物 11b 对 HCT-116、HepG-2、MCF-7 和 A549 细胞表现出 4.5 至 8.4 倍的厄洛替尼活性 .
EGFR 抑制剂
同一系列嘧啶-5-腈衍生物也被发现抑制 EGFR WT 和突变 EGFR T790M 。 化合物 11b 对 EGFR WT 和突变 EGFR T790M 都是最有效的化合物,分别显示出 0.09 和 4.03 μM 的 IC50 值 .
细胞周期阻滞
化合物 11b 可以将细胞周期阻滞在 G2/M 期,并在 HCT-116、HepG-2 和 MCF-7 细胞中诱导明显的凋亡效应 .
Caspase-3 上调
与对照相比,化合物 11b 在 HepG-2 中将 caspase-3 的水平上调了 6.5 倍 .
抗菌剂
合成了一系列新的嘧啶酮-5-腈,并探索了它们作为抗菌和抗真菌剂的活性 。 化合物 3f 和 3g 对革兰氏阳性菌金黄色葡萄球菌具有强效的抗菌活性,并且对大肠杆菌具有良好的活性 .
双重 EGFRWT/COX-2 抑制剂
设计、合成了一系列新的嘧啶-5-腈衍生物,然后评估了它们作为具有双重 EGFRWT/COX-2 抑制剂的新型抗癌药物的细胞毒活性 .
作用机制
Target of Action
The primary target of 2-Ethylpyrimidine-5-carbonitrile is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and differentiation .
Mode of Action
2-Ethylpyrimidine-5-carbonitrile acts as an ATP-mimicking tyrosine kinase inhibitor . It binds to the ATP-binding site of EGFR, thereby inhibiting the receptor’s kinase activity. This inhibition prevents the phosphorylation and activation of downstream signaling pathways that are involved in cell proliferation and survival .
Biochemical Pathways
By inhibiting EGFR, 2-Ethylpyrimidine-5-carbonitrile affects several biochemical pathways. The primary pathway is the EGFR signaling pathway, which is involved in cell growth and survival. When EGFR is inhibited, the downstream effects include reduced cell proliferation and increased apoptosis .
Pharmacokinetics
In silico admet studies suggest that the compound has good drug-likeness properties .
Result of Action
The inhibition of EGFR by 2-Ethylpyrimidine-5-carbonitrile results in significant molecular and cellular effects. It can arrest the cell cycle at the G2/M phase and induce significant apoptotic effects in various cancer cell lines . Additionally, it has been found to upregulate the level of caspase-3, a key enzyme involved in apoptosis .
安全和危害
未来方向
New series of pyrimidine-5-carbonitrile derivatives have been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) . These compounds were synthesized and evaluated for their in vitro cytotoxic activities against a panel of four human tumor cell lines . The future directions of this research could involve further investigation of these compounds’ kinase inhibitory activities against EGFR WT and EGFR T790M .
生化分析
Biochemical Properties
2-Ethylpyrimidine-5-carbonitrile plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been found to interact with enzymes such as tyrosine kinases, specifically the epidermal growth factor receptor (EGFR). The compound acts as an ATP mimetic, binding to the active site of EGFR and inhibiting its activity . This interaction leads to the inhibition of downstream signaling pathways that are crucial for cell proliferation and survival.
Cellular Effects
The effects of 2-Ethylpyrimidine-5-carbonitrile on various cell types have been extensively studied. It has been shown to exhibit cytotoxic activity against several human tumor cell lines, including colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer cells (A549) . The compound induces cell cycle arrest at the G2/M phase and promotes apoptosis through the upregulation of caspase-3 . Additionally, 2-Ethylpyrimidine-5-carbonitrile influences cell signaling pathways, gene expression, and cellular metabolism by inhibiting EGFR-mediated signaling.
Molecular Mechanism
At the molecular level, 2-Ethylpyrimidine-5-carbonitrile exerts its effects through binding interactions with biomolecules. The compound binds to the ATP-binding site of EGFR, inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream signaling molecules, leading to the suppression of cell proliferation and induction of apoptosis. Furthermore, 2-Ethylpyrimidine-5-carbonitrile has been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Ethylpyrimidine-5-carbonitrile have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation products may form over extended periods . Long-term studies have shown that 2-Ethylpyrimidine-5-carbonitrile maintains its cytotoxic effects on cancer cells, with sustained inhibition of cell proliferation and induction of apoptosis . The compound’s stability and efficacy may vary depending on the specific experimental conditions.
Dosage Effects in Animal Models
The effects of 2-Ethylpyrimidine-5-carbonitrile vary with different dosages in animal models. Studies have demonstrated that the compound exhibits dose-dependent cytotoxicity, with higher doses leading to increased inhibition of tumor growth . At high doses, 2-Ethylpyrimidine-5-carbonitrile may also exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Therefore, careful consideration of dosage is essential to balance efficacy and safety in preclinical studies.
Metabolic Pathways
2-Ethylpyrimidine-5-carbonitrile is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes biotransformation through phase I and phase II metabolic reactions . These reactions involve enzymes such as cytochrome P450s, which catalyze the oxidation of 2-Ethylpyrimidine-5-carbonitrile, leading to the formation of metabolites that are further conjugated and excreted . The metabolic pathways of 2-Ethylpyrimidine-5-carbonitrile can influence its pharmacokinetics and overall biological activity.
Transport and Distribution
Within cells and tissues, 2-Ethylpyrimidine-5-carbonitrile is transported and distributed through interactions with transporters and binding proteins. The compound can cross cell membranes via passive diffusion and may also be actively transported by specific membrane transporters . Once inside the cell, 2-Ethylpyrimidine-5-carbonitrile can bind to intracellular proteins, influencing its localization and accumulation . These transport and distribution mechanisms are crucial for the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of 2-Ethylpyrimidine-5-carbonitrile is an important factor in determining its activity and function. The compound has been found to localize primarily in the cytoplasm, where it interacts with its target enzymes and signaling molecules . Additionally, 2-Ethylpyrimidine-5-carbonitrile may undergo post-translational modifications that direct it to specific subcellular compartments, such as the nucleus or mitochondria . These localization patterns can influence the compound’s ability to modulate cellular processes and exert its therapeutic effects.
属性
IUPAC Name |
2-ethylpyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-2-7-9-4-6(3-8)5-10-7/h4-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIFBIJDNSKXRMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C=N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60651012 | |
| Record name | 2-Ethylpyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60651012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1060817-38-0 | |
| Record name | 2-Ethyl-5-pyrimidinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1060817-38-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethylpyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60651012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-(5-nitro-2-thienyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1514079.png)
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-cyano-3-[4-[(methylsulfonyl)oxy]butyl]-, 1,1-dimethylethyl ester](/img/structure/B1514080.png)
![6-(Hydroxymethyl)-8-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-1,7-dihydropteridine-2,4-dione](/img/structure/B1514090.png)
![1-(2-((1R,3S,5R)-3-((2-Fluoro-3-(trifluoromethoxy)phenyl)carbamoyl)-2-azabicyclo[3.1.0]hexan-2-yl)-2-oxoethyl)-5-methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxamide benzoate](/img/structure/B1514093.png)

![[3,4-Diacetyloxy-5-azido-6-(4-methylphenyl)sulfanyloxan-2-yl]methyl acetate](/img/structure/B1514120.png)



![6-(2-Methoxyphenyl)imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B1514169.png)


